N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide
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Description
N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Assessment of Cellular Proliferation in Tumors
A study investigated the use of a cellular proliferative marker, closely related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. The presence of a significant correlation between the proliferative marker and Ki-67, a proliferation marker, suggests its promise for evaluating the proliferative status of solid tumors. This research indicates a potential application in oncological diagnostics and therapy monitoring (Dehdashti et al., 2013).
Investigation of Sigma-2 Receptors
Research into the binding affinity of various analogs, including substances structurally related to this compound, for sigma-2 receptors highlights the potential application in neuropharmacology and cancer therapy. The study found that specific analogs displayed high affinity for sigma-2 receptors, suggesting their utility in studying sigma-2 receptor involvement in diseases and as a target for therapeutic interventions (Xu et al., 2005).
Development of Anti-ulcer Drugs
An investigation into the cardiovascular properties of a new anti-ulcer drug highlighted the potential therapeutic applications of compounds structurally related to this compound. The study demonstrated the drug's ability to induce an increase in celiac and mesenteric arterial blood flow, suggesting its utility in treating conditions associated with impaired blood flow, alongside its primary application in treating ulcers (Hirohashi et al., 1993).
Fluorescence Enhancement in Chemical Analysis
Research into the fluorescence enhancement of specific stilbenes by N-phenyl substitutions revealed insights into the structural effects on photochemical behavior. These findings may inform the development of new fluorescent probes for biochemical and medical research, utilizing compounds structurally related to this compound (Yang et al., 2002).
Synthesis and Characterization in Medicinal Chemistry
A study on the synthesis and characterization of tritium-labeled compounds related to this compound for use as C-C chemokine receptor 1 (CCR1) antagonists demonstrates the chemical synthesis applications of this compound. The research provides a framework for the development of labeled compounds for pharmacological studies and drug development processes (Hong et al., 2015).
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-4-3-17(13-19(18)28-2)20(25)23-14-15-7-11-24(12-8-15)21(26)16-5-9-22-10-6-16/h3-6,9-10,13,15H,7-8,11-12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHTDMRWTZLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.